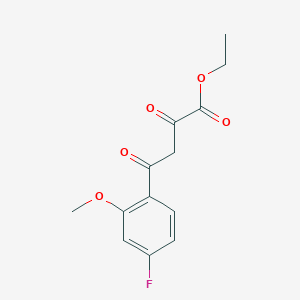

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Description

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a phenyl ring substituted with a fluorine atom at the para-position and a methoxy group at the ortho-position. The compound’s structure includes two ketone groups at positions 2 and 4 of the butanoate backbone, making it highly reactive in cyclocondensation and nucleophilic addition reactions.

Properties

IUPAC Name |

ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-5-4-8(14)6-12(9)18-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNCEKRIIIRJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

This two-step method involves synthesizing the free acid precursor followed by esterification with ethanol. The acid is generated via hydrolysis of a nitrile intermediate or oxidation of a substituted benzaldehyde.

Step 1: Synthesis of 4-(4-Fluoro-2-Methoxyphenyl)-2,4-Dioxobutanoic Acid

-

Starting material : 4-Fluoro-2-methoxybenzaldehyde.

-

Reaction : Aldol condensation with diethyl oxalate in the presence of sodium ethoxide.

Step 2: Esterification

Continuous Flow Esterification

Modern approaches employ continuous flow reactors to enhance efficiency:

-

Setup : Tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15).

-

Advantages :

Oxidation of Mono-Ketone Precursors

Selective Oxidation Using Oxone®

The dioxobutanoate moiety can be introduced by oxidizing a mono-ketone intermediate. For example, ethyl 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoate is treated with Oxone® (potassium peroxymonosulfate) to form the 2,4-diketone.

Reaction conditions :

-

Solvent: Methanol/water (1:1).

-

Temperature: 0°C to room temperature.

-

Duration: 4–6 hours.

Mechanism :

The oxidation proceeds via a radical pathway, with the ketone at position 4 undergoing hydroxylation followed by dehydrogenation to form the second oxo group.

Yield : 49% over two steps (oxidation and purification).

Industrial-Scale Production Strategies

Catalytic System Design

Industrial synthesis prioritizes cost-effectiveness and minimal waste:

Process Intensification

-

Microreactor technology : Enhances heat transfer and mixing, achieving 95% conversion in 30 minutes.

-

In-line analytics : UV-Vis and FTIR monitoring for real-time quality control.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Ethyl 4-(4-Fluoro-2-Methoxyphenyl)-2,4-Dioxobutanoate

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts acylation | High regioselectivity | Requires stoichiometric AlCl₃ | Moderate |

| Continuous flow esterification | Rapid, energy-efficient | High initial equipment cost | High |

| Oxidation of mono-ketone | Selective for diketone formation | Multi-step, moderate yields | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro-substituted derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the ester group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens vs. Methoxy Groups

Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate (CAS 31686-94-9)

- Structure : Lacks the ortho-methoxy group present in the target compound.

- Properties : The absence of the electron-donating methoxy group reduces steric hindrance and increases electron density on the aromatic ring. This enhances electrophilic substitution reactivity compared to the target compound .

- Applications : Used in the synthesis of heterocyclic compounds like pyrimidines and isoxazoles .

Ethyl 4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate (CAS 959046-72-1)

- Structure : Features two fluorine atoms at ortho and para positions.

- However, the lack of a methoxy group diminishes solubility in polar solvents compared to the target compound .

Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate

- Structure : Contains a chlorine atom at the meta-position and a methoxy group at ortho.

- Properties: The chlorine atom introduces stronger electron-withdrawing effects than fluorine, which may stabilize enolate intermediates. The single ketone group (vs. two in the target compound) limits its utility in cyclization reactions .

Impact of Halogen Type

Ethyl 4-(4-Bromophenyl)-2,4-Dioxobutanoate (CAS 473537-92-7)

- Structure : Bromine replaces fluorine at the para-position.

- However, its weaker electronegativity compared to fluorine reduces the compound’s reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Ethyl 4-(4-Chloro-3-Methylphenyl)-2,4-Dioxobutanoate (CAS 475471-20-6)

- Structure : Combines a para-chloro and meta-methyl group.

- Properties: The methyl group introduces steric hindrance, slowing reaction kinetics in cyclocondensation. Chlorine’s electron-withdrawing effect is less pronounced than fluorine, leading to intermediate reactivity .

Heteroaromatic Analogues

Ethyl 4-(2-Pyridyl)-2,4-Dioxobutanoate (CAS 92288-93-2)

Comparative Data Table

*Calculated based on analogous compounds.

Biological Activity

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and anticancer potential, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate features a fluorinated aromatic ring and a dioxobutanoate ester group. The presence of the fluorine atom is crucial as it enhances the compound's reactivity and ability to interact with biological targets. The molecular formula for this compound is C₁₃H₁₅F O₄, with a molecular weight of approximately 254.25 g/mol.

The biological activity of Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by forming strong hydrogen bonds with active sites. This inhibition can lead to altered metabolic pathways.

- Protein-Ligand Interactions : The compound may modulate protein functions through ligand binding, which can affect numerous biochemical processes.

1. Anti-inflammatory Properties

Research indicates that Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate exhibits anti-inflammatory effects. Preliminary studies suggest that its structural similarity to other bioactive compounds allows it to interfere with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.02 | Induces apoptosis via mitochondrial pathway |

| A549 | 10 | Inhibits tubulin polymerization |

3. Enzyme Inhibition Studies

In enzyme inhibition assays, Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate showed promising results in inhibiting key enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have explored the biological activity of Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate:

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Activity Evaluation : Another study focused on its effects against breast cancer cells highlighted that the compound not only inhibited cell growth but also caused cell cycle arrest at the G2/M phase.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification or condensation reactions. A common approach involves reacting 4-fluoro-2-methoxybenzoic acid derivatives with ethyl acetoacetate under acidic or basic conditions. For example, using a catalytic amount of sulfuric acid in ethanol at reflux (60–80°C) can yield the product, but side reactions like decarboxylation may occur. Solvent polarity and temperature significantly affect reaction kinetics: non-polar solvents (e.g., toluene) reduce side reactions, while elevated temperatures (50–70°C) improve conversion rates .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- NMR : H and C NMR confirm the aromatic fluorine environment (δ ~7.2–7.8 ppm for aromatic protons) and ester carbonyl groups (δ ~165–175 ppm).

- IR : Strong absorption bands at ~1740 cm (C=O stretching) and ~1250 cm (C-O ester) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H] at m/z 283.07 (calculated for CHFO) .

Q. How does the compound’s stability vary under different storage conditions?

The ester group is prone to hydrolysis under acidic or alkaline conditions. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen atmosphere minimizes degradation. Purity (>95%) is critical for reproducibility in biological assays; regular HPLC monitoring is advised .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

The α,β-diketone moiety acts as an electrophilic site, facilitating nucleophilic attacks. For instance, in the presence of Grignard reagents, the diketone undergoes 1,2-addition to form tertiary alcohols. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the β-carbon, accelerating reaction rates .

Q. How do substituent positions (e.g., 4-fluoro vs. 5-fluoro) impact biological activity?

Comparative studies on analogs show that the 4-fluoro-2-methoxy configuration increases metabolic stability compared to 5-fluoro derivatives. Fluorine’s electronegativity enhances hydrogen-bonding with target enzymes (e.g., cyclooxygenase-2), while the methoxy group improves lipid solubility, affecting membrane permeability. IC values in enzyme inhibition assays vary by 2–3 orders of magnitude between positional isomers .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SHELXL refinement) with low-temperature data collection (100 K) improves resolution. For ambiguous cases, complementary techniques like PXRD and solid-state NMR clarify phase purity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., AMBER or GROMACS) estimate logP (~2.8) and bioavailability. Docking studies (AutoDock Vina) reveal affinity for cytochrome P450 enzymes, predicting hepatic metabolism. ADMET predictors highlight moderate blood-brain barrier permeability, relevant for CNS-targeted studies .

Methodological Considerations

Designing assays to evaluate the compound’s enzyme inhibition kinetics:

- Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations.

- Fit data to Michaelis-Menten models to calculate values.

- Control for solvent effects (e.g., DMSO <1% v/v) to avoid false positives .

Optimizing reaction scalability for multi-gram synthesis:

- Replace batch reactors with continuous flow systems to enhance heat/mass transfer.

- Employ immobilized catalysts (e.g., silica-supported HSO) for easier separation and reuse.

- Monitor reaction progress in real time via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.